N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide
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Overview
Description
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that features a thiazole ring and a pyrrolidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing nitrogen
Mechanism of Action
Target of Action
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a complex compound that interacts with various targets in the body. Compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets, including pi3k and hdac .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different physiological changes . For instance, some thiazole derivatives have been found to inhibit the transmission of nociceptive signals from the peripheral to the central nervous system (CNS), providing a new strategy for pain relief .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the PI3K pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazoles, a group that this compound belongs to, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of thiazole-2-carboxylic acid, which is reacted with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of thiazole-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted thiazole derivatives .
Scientific Research Applications
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide hydrochloride
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a pyrrolidine ring.
Biological Activity
N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrrolidine moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of these heterocycles allows for specific interactions with molecular targets, potentially leading to various pharmacological effects.
This compound interacts with specific enzymes or receptors, modulating their activity. The thiazole ring is particularly noted for its ability to bind to active sites on proteins, which can inhibit enzymatic functions or alter receptor signaling pathways. This mechanism underlies its potential therapeutic applications in areas such as oncology and infectious diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of N-(1,3-thiazol-2-yl)pyrrolidine have shown selective inhibitory effects on key cancer-related pathways:
- Dual Inhibition : A derivative identified as 21j exhibited dual-target inhibitory activities against PI3Kα and HDAC6, with IC50 values of 2.9 nM and 26 nM, respectively. This compound demonstrated significant potency against the L-363 cell line (IC50 = 0.17 μM) and effectively inhibited phosphorylation of pAkt(Ser473), indicating its role in cancer cell signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : Various studies have reported that thiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from N-(1,3-thiazol-2-YL)pyrrolidine showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .
Case Study 1: Anticancer Research
In a study focused on the synthesis of N-(thiazol-2-yl)pyrrolidine derivatives targeting cancer pathways, researchers found that these compounds could significantly inhibit tumor growth in vitro. The study established that structural modifications in the thiazole ring enhanced the anticancer properties by improving binding affinity to target enzymes .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial activity of various thiazole-containing compounds against multiple bacterial strains. Results indicated that several derivatives had MIC values substantially lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Research Findings Summary Table
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJCHIIXBJAGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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